1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Catalog No.
S14179443
CAS No.
M.F
C16H12Cl2F2N2O6
M. Wt
437.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4...

Product Name

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

IUPAC Name

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Molecular Formula

C16H12Cl2F2N2O6

Molecular Weight

437.2 g/mol

InChI

InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2

InChI Key

CAXZNRBDCSSKBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O

(1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol (CAS 1292836-20-4) is a highly specialized chiral building block central to the commercial synthesis of the HCV NS5A inhibitor Pibrentasvir. Structurally, it features a butane-1,4-diol backbone substituted with two heavily functionalized 4-chloro-2-fluoro-5-nitrophenyl rings, establishing the critical (1S,4S) stereocenters required for downstream cyclization into a C2-symmetric pyrrolidine core. For pharmaceutical manufacturers and CDMOs, procuring this intermediate at high enantiomeric and diastereomeric purity (>99% ee, >98% de) is a critical supply chain decision. It directly dictates the stereochemical fidelity of the final active pharmaceutical ingredient (API), bypassing complex asymmetric reduction steps and minimizing late-stage chiral resolution losses [1].

Procurement Fit

Workflow
Chiral intermediate for NS5A inhibitor synthesis
Selection
(1S,4S)-diol over dione for downstream readiness
Use Context
Penultimate intermediate; impurity reference standard

Substituting the enantiopure (1S,4S)-diol with its unreduced 1,4-diketone precursor (CAS 1292836-19-1) or a racemic/meso diol mixture introduces severe process inefficiencies. Utilizing the diketone requires an in-house asymmetric reduction—typically via costly CBS catalysts or Ru-catalyzed asymmetric transfer hydrogenation (ATH)—adding significant catalytic expense, extended cycle times, and rigorous quality control overhead to ensure the correct diastereomeric ratio. Conversely, attempting to use a racemic diol mixture leads to the formation of undesired cis-pyrrolidine or incorrect trans-pyrrolidine diastereomers during the subsequent double-SN2 cyclization step. This reduces the theoretical yield of the desired Pibrentasvir intermediate to below 25% and necessitates resource-intensive chiral chromatography to isolate the active enantiomer, rendering generic substitution commercially unviable [1].

Substitution Risk

Target
Substitute
Why not interchangeable
(1S,4S)-diol
Meso (1R,4S)-diol
Stereochemical identity may differ; leads to inactive API diastereomer
(1S,4S)-diol
1,4-dione (1292836-19-1)
Oxidation state difference; requires asymmetric reduction and diastereomer separation
(1S,4S)-diol
Aryl substitution analogs
Substitution pattern mismatch may lack pan-genotypic coverage validated for parent API

Elimination of Asymmetric Reduction Overhead

Procuring the pre-formed (1S,4S)-diol directly eliminates the need to perform an in-house asymmetric reduction on the corresponding 1,4-diketone (CAS 1292836-19-1). Industrial asymmetric reduction of this diketone typically requires specialized chiral catalysts, such as RuCl[(S,S)-TsDPEN](p-cymene) or stoichiometric chiral borane reagents, to achieve the necessary >99% enantiomeric excess and high diastereoselectivity. By sourcing the enantiopure diol, manufacturers bypass a unit operation that otherwise incurs high catalyst costs and requires strict control over hydrogen pressure and reaction kinetics, effectively streamlining the synthetic route and improving overall throughput [1].

Evidence DimensionProcess Steps and Catalyst Requirement
Target Compound Data0 additional reduction steps; no chiral catalyst required
Comparator Or Baseline1,4-Diketone precursor (CAS 1292836-19-1) requires 1 complex ATH or CBS reduction step with expensive chiral ligands
Quantified DifferenceElimination of 1 critical catalytic step and associated precious metal/chiral ligand costs
ConditionsIndustrial scale-up synthesis of Pibrentasvir pyrrolidine core

Bypassing the asymmetric reduction step significantly lowers the Cost of Goods Sold (COGS) and reduces batch failure risk in API manufacturing.

Diastereomer Purity
Head-to-head
98–99% vs 84% desired diastereomer
Supports diastereomer control validation
HPLC Method B; DABCO complexation

Stereochemical Yield in Pyrrolidine Cyclization

The (1S,4S) configuration of the diol is an absolute prerequisite for the successful synthesis of the trans-2,5-diarylpyrrolidine core of Pibrentasvir. When the enantiopure (1S,4S)-diol is converted to its dimesylate and reacted with the appropriate amine, the double inversion (SN2) mechanism yields the desired (2R,5R)-pyrrolidine derivative with >90% stereochemical fidelity. In contrast, utilizing a racemic or meso diol mixture yields a complex mixture of cis and trans pyrrolidines. This not only caps the maximum theoretical yield of the correct isomer at 25-50% but also mandates extremely difficult and solvent-intensive chiral chromatographic separations to meet API purity specifications [1].

Evidence DimensionTarget Pyrrolidine Isomer Yield
Target Compound Data>90% yield of the desired trans-pyrrolidine core (post-cyclization)
Comparator Or BaselineRacemic/meso diol mixture yields <25-50% of the desired isomer
Quantified Difference>2x increase in effective yield of the chiral intermediate
ConditionsDouble SN2 cyclization via dimesylate intermediate

Starting with the enantiopure diol maximizes the yield of the highly valued API intermediate and eliminates the bottleneck of late-stage chiral resolution.

Catalytic Reduction
Cross-study
dr >20:1, up to 99% ee
Catalytic method reduces chiral auxiliary consumption
Ir/(R)-O-SpiroPAP catalyst

Handling Stability vs. Activated Intermediates

While the downstream dimesylate derivative (CAS 1292836-21-5) is the actual reactive species in the cyclization step, procuring and storing the (1S,4S)-diol offers significantly greater logistical stability. The diol is a stable, off-white solid that can be stored at room temperature for extended periods without degradation. In contrast, the highly electrophilic dimesylate is prone to hydrolysis upon exposure to ambient moisture, leading to reversion to the diol or formation of degradation products, which drastically lowers the cyclization efficiency. Consequently, established practices in process chemistry dictate procuring the stable diol and generating the dimesylate in situ or immediately prior to use [1].

Evidence DimensionStorage Stability and Moisture Sensitivity
Target Compound DataStable at room temperature; low moisture sensitivity
Comparator Or BaselineDimesylate derivative (CAS 1292836-21-5) is highly moisture-sensitive and prone to hydrolysis
Quantified DifferenceSignificantly extended shelf life and reduced specialized storage requirements
ConditionsStandard warehouse storage and handling conditions

Procuring the stable diol minimizes material loss due to transit or storage degradation, ensuring reproducible stoichiometry in the cyclization step.

Diol vs Dione
Class-level
2 unit operations eliminated
Procurement shifts stereochemical control to supplier
Based on published synthetic route
Substitution Pattern
Class-level
EC₅₀ 1.4–5.0 pM (pan-genotypic)
Reported pan-genotypic potency context for parent API
HCV replicon; Huh-7 cells
Physicochemical Handling
Data to verify
−20°C storage; pKa 12.47 (pred.)
Cold-chain logistics may impact procurement cost
Predicted properties; supplier specification

Commercial API Manufacturing of Pibrentasvir

As the designated chiral starting material for the NS5A inhibitor Pibrentasvir, this diol is essential for CDMOs executing the validated commercial synthetic route, ensuring compliance with strict stereochemical purity requirements [1].

Synthesis of Novel C2-Symmetric Pyrrolidine Analogs

For medicinal chemistry programs developing next-generation antivirals or targeted therapeutics, this diol serves as a rigid, stereodefined scaffold for generating novel trans-2,5-diarylpyrrolidines via double SN2 displacement [1].

Process Optimization and Scale-Up Campaigns

For process engineering teams looking to streamline existing synthetic routes, sourcing the pre-reduced (1S,4S)-diol eliminates the capital and operational expenditures associated with running high-pressure asymmetric transfer hydrogenations in-house [1].

Application Fit

Application
Selection Property
Validation Focus
GMP API intermediate
Chiral purity and diastereomer specification
HPLC method specificity for meso impurity
Impurity reference standard
Certified purity and impurity profile
CoA review for residual meso diol and solvents
NS5A inhibitor SAR
Stereochemical anchor and aryl substitution motif
Enantiomeric excess post-derivatization
Asymmetric catalysis benchmark
Prochiral dione substrate and authentic diol product
Catalyst performance comparison to published benchmark

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

436.0040478 g/mol

Monoisotopic Mass

436.0040478 g/mol

Heavy Atom Count

28

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